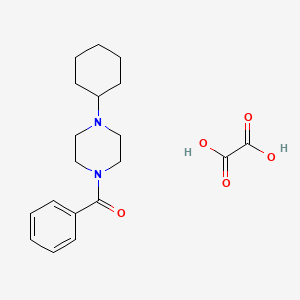
N-(2-benzoyl-4-chlorophenyl)-5-(2-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as BCNF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCNF belongs to the furan-based compounds family and is known for its unique chemical properties, making it an attractive target for research and development.
Mechanism of Action
The mechanism of action of BCNF is not fully understood, but studies suggest that it works by inhibiting the activity of specific enzymes and proteins in the body. BCNF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. BCNF has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to cell death.
Biochemical and Physiological Effects:
BCNF has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. BCNF has also been shown to modulate the immune system and reduce oxidative stress, which can lead to various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using BCNF in lab experiments include its potent activity, selectivity, and unique chemical properties. BCNF is also relatively easy to synthesize, making it a cost-effective option for research. However, the limitations of using BCNF in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on BCNF. One area of interest is the development of BCNF-based fluorescent probes for the detection of metal ions. Another area of interest is the use of BCNF in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of BCNF and its potential side effects.
Synthesis Methods
The synthesis of BCNF involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with furfural in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including reduction, acetylation, and chlorination, to yield BCNF. The synthesis of BCNF is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
BCNF has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BCNF has been shown to exhibit potent anti-inflammatory and anti-cancer properties. BCNF has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O5/c25-16-10-11-19(18(14-16)23(28)15-6-2-1-3-7-15)26-24(29)22-13-12-21(32-22)17-8-4-5-9-20(17)27(30)31/h1-14H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJAZLUHJGDWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5173419.png)
![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)
![1-benzyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5173443.png)
![3-bromo-4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5173457.png)
![3,3'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}bis(1,3-thiazolidine-2,4-dione)](/img/structure/B5173463.png)
![[1-(4-ethoxybenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5173466.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5173472.png)
